Cas no 1553896-13-1 (2-(propan-2-yl)pyrrolidin-3-ol)

2-(Propan-2-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring both hydroxyl and isopropyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereochemistry allows for selective reactivity, enabling its use in asymmetric synthesis and catalyst design. The compound’s structural features contribute to its utility in the development of bioactive molecules, particularly in medicinal chemistry for the synthesis of alkaloids and other nitrogen-containing heterocycles. Its stability under standard conditions and compatibility with common reagents enhance its practicality in multistep synthetic routes. This compound is particularly valuable for researchers exploring novel pharmacophores or fine-tuning stereochemical outcomes in complex molecular architectures.
2-(propan-2-yl)pyrrolidin-3-ol structure
1553896-13-1 structure
Product name:2-(propan-2-yl)pyrrolidin-3-ol
CAS No:1553896-13-1
MF:C7H15NO
MW:129.200102090836
CID:5151599
PubChem ID:83826196

2-(propan-2-yl)pyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Pyrrolidinol, 2-(1-methylethyl)-
    • 2-(propan-2-yl)pyrrolidin-3-ol
    • Inchi: 1S/C7H15NO/c1-5(2)7-6(9)3-4-8-7/h5-9H,3-4H2,1-2H3
    • InChI Key: WNZTWIKITBBRJT-UHFFFAOYSA-N
    • SMILES: N1CCC(O)C1C(C)C

Computed Properties

  • Exact Mass: 129.115364102g/mol
  • Monoisotopic Mass: 129.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 92.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 32.3Ų

2-(propan-2-yl)pyrrolidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-182431-0.25g
2-(propan-2-yl)pyrrolidin-3-ol
1553896-13-1
0.25g
$579.0 2023-09-19
Enamine
EN300-182431-0.5g
2-(propan-2-yl)pyrrolidin-3-ol
1553896-13-1
0.5g
$603.0 2023-09-19
Enamine
EN300-182431-2.5g
2-(propan-2-yl)pyrrolidin-3-ol
1553896-13-1
2.5g
$1230.0 2023-09-19
Enamine
EN300-182431-5g
2-(propan-2-yl)pyrrolidin-3-ol
1553896-13-1
5g
$1821.0 2023-09-19
Enamine
EN300-182431-0.1g
2-(propan-2-yl)pyrrolidin-3-ol
1553896-13-1
0.1g
$553.0 2023-09-19
Enamine
EN300-182431-5.0g
2-(propan-2-yl)pyrrolidin-3-ol
1553896-13-1
5.0g
$4557.0 2023-02-16
Enamine
EN300-182431-10.0g
2-(propan-2-yl)pyrrolidin-3-ol
1553896-13-1
10.0g
$6758.0 2023-02-16
Enamine
EN300-182431-1.0g
2-(propan-2-yl)pyrrolidin-3-ol
1553896-13-1
1g
$0.0 2023-06-01
Enamine
EN300-182431-10g
2-(propan-2-yl)pyrrolidin-3-ol
1553896-13-1
10g
$2701.0 2023-09-19
Enamine
EN300-182431-0.05g
2-(propan-2-yl)pyrrolidin-3-ol
1553896-13-1
0.05g
$528.0 2023-09-19

Additional information on 2-(propan-2-yl)pyrrolidin-3-ol

Comprehensive Analysis of 2-(propan-2-yl)pyrrolidin-3-ol (CAS No. 1553896-13-1): Properties, Applications, and Industry Trends

The compound 2-(propan-2-yl)pyrrolidin-3-ol (CAS No. 1553896-13-1) is a pyrrolidine derivative gaining attention in pharmaceutical and chemical research due to its unique structural features. As a chiral building block, it offers versatile applications in asymmetric synthesis and drug development. The presence of both hydroxyl and isopropyl groups on the pyrrolidine ring enhances its reactivity, making it valuable for constructing complex molecular architectures.

Recent studies highlight the growing demand for pyrrolidine-based intermediates like 2-(propan-2-yl)pyrrolidin-3-ol in medicinal chemistry. Researchers are particularly interested in its potential as a precursor for central nervous system (CNS) therapeutics, given the pyrrolidine scaffold's prevalence in neuroactive compounds. The compound's stereochemistry (with multiple chiral centers) also aligns with the pharmaceutical industry's focus on enantioselective synthesis to improve drug efficacy and reduce side effects.

From a synthetic perspective, CAS 1553896-13-1 demonstrates remarkable stability under various reaction conditions. Its hydrogen-bonding capacity via the hydroxyl group enables participation in catalytic cycles, while the isopropyl moiety contributes to lipophilicity—a critical factor in drug bioavailability optimization. These properties explain its increasing appearance in patent literature for kinase inhibitors and GPCR-targeted drugs.

The compound's relevance extends to green chemistry initiatives. As industries seek sustainable alternatives, 2-(propan-2-yl)pyrrolidin-3-ol has been investigated as a biodegradable template for organocatalysts. Its potential in metal-free catalysis addresses environmental concerns while maintaining high reaction yields—a combination frequently searched by synthetic chemists in academic and industrial settings.

Analytical characterization of 1553896-13-1 reveals distinct spectroscopic signatures. Nuclear magnetic resonance (NMR) studies show characteristic splitting patterns for the pyrrolidine protons, while mass spectrometry confirms its molecular weight (129.18 g/mol). These analytical profiles are crucial for quality control in contract manufacturing organizations (CMOs), where precise compound identification ensures batch-to-batch consistency.

Emerging applications include its use in peptide mimetics design, where the constrained pyrrolidine ring mimics protein secondary structures. This aligns with current drug discovery trends targeting protein-protein interactions—a hot topic in oncology and immunotherapy research. The compound's ability to introduce three-dimensionality into flat molecular frameworks addresses the industry's need for beyond-rule-of-five drug candidates.

Supply chain data indicates rising global procurement of 2-(propan-2-yl)pyrrolidin-3-ol, particularly from specialty chemical suppliers serving North American and European markets. Regulatory filings show compliance with REACH and FDA guidelines, facilitating its adoption in GMP-compliant synthesis. Storage recommendations typically suggest inert atmospheres to preserve the hydroxyl group's integrity during long-term storage.

Future research directions may explore its biocatalytic modification using engineered enzymes—an approach gaining traction in white biotechnology. Computational studies predict favorable binding affinities when incorporated into allosteric modulator designs, suggesting untapped potential in precision medicine applications. These developments position CAS 1553896-13-1 as a compound of continuing interest across multiple scientific disciplines.

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